1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

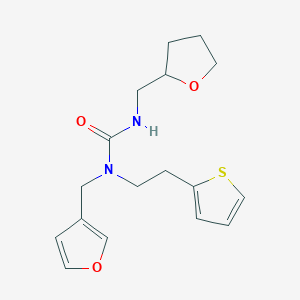

1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea is a urea derivative characterized by three distinct heterocyclic substituents: a furan-3-ylmethyl group, a tetrahydrofuran-2-ylmethyl group, and a 2-(thiophen-2-yl)ethyl chain.

Properties

IUPAC Name |

1-(furan-3-ylmethyl)-3-(oxolan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c20-17(18-11-15-3-1-8-22-15)19(12-14-6-9-21-13-14)7-5-16-4-2-10-23-16/h2,4,6,9-10,13,15H,1,3,5,7-8,11-12H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHQMLXHFNBYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

The compound 1-(Furan-3-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic molecule characterized by the presence of multiple heterocyclic rings, specifically furan and thiophene, linked through a urea functional group. Its molecular formula is , which indicates a rich framework that could interact with various biological targets. This article explores the biological activity of this compound, focusing on its medicinal chemistry potential, synthesis methods, and preliminary research findings.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route includes:

- Formation of the furan-3-ylmethyl intermediate : This can be achieved through the reaction of furan with a suitable alkylating agent.

- Introduction of the tetrahydrofuran and thiophenes : The incorporation of these moieties may involve reactions with appropriate derivatives under controlled conditions to form the urea linkage.

Biological Activity

Preliminary studies suggest that compounds with similar structures may possess a range of biological activities:

- Anticancer Activity : Some urea derivatives have shown promising anticancer properties in various studies. For example, compounds related to urea structures have demonstrated selective cytotoxicity against cancer cell lines with GI50 values indicating effective inhibition at low concentrations .

- Antimicrobial Properties : The presence of thiophene and furan rings is often associated with antimicrobial activity. Research indicates that compounds containing these motifs can exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Table 1: Comparative Biological Activities of Related Urea Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| 1-(Furan-3-ylmethyl)-3-(phenyl)urea | Structure | Anticancer | Effective against multiple cancer cell lines |

| 1-(Thiophen-3-ylmethyl)-3-(furan)urea | Structure | Antimicrobial | MIC values significantly lower than standard antibiotics |

| 1-(Tetrahydrofuran)-3-(furan)urea | Structure | Antiviral | Shows potential in inhibiting viral replication |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of urea derivatives in drug discovery:

- Antitumor Activity : A study demonstrated that certain thiourea derivatives exhibited broad-spectrum antitumor activity with selective action against various cancer types, including breast and prostate cancers . The compound's structure was crucial for its interaction with biological targets.

- Mechanistic Studies : Research has focused on understanding how these compounds interact at the molecular level. For instance, studies involving in vitro assays using various cell lines have provided insights into their efficacy and safety profiles, indicating a need for further exploration of their pharmacokinetics and toxicity .

- Biochemical Probes : The compound may serve as a biochemical probe in research settings, helping to elucidate biological pathways influenced by its structural components.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Diversity : Unlike analogs such as 5h or 5j , the target compound replaces pyridine or aryl groups with furan and THF , which may enhance solubility due to THF’s oxygen-rich ring .

- Synthetic Challenges : The presence of three distinct heterocycles likely complicates synthesis compared to simpler analogs (e.g., 5h ), where yields range from 55–69% .

Key Observations :

- Thiophene vs. Furan/THF : Thiophene-containing analogs (5h , 5j ) exhibit potent anticancer activity (GI₅₀ < 3 μM), attributed to thiophene’s electron-rich aromaticity enhancing target binding . The target compound’s furan/THF combination may reduce potency but improve metabolic stability.

- Mechanistic Differences : While 7n targets kinase pathways (EGFR/HER2), the thiophene-pyridine ureas (5h , 5j ) act via apoptosis induction, suggesting divergent mechanisms based on substituents.

Preparation Methods

Retrosynthetic Analysis and Key Structural Features

The target molecule contains three critical subunits:

- Furan-3-ylmethyl group : Introduced via alkylation or reductive amination.

- Tetrahydrofuran-2-ylmethyl group : Requires stereoselective synthesis due to the tetrahydrofuran ring’s chirality.

- 2-(Thiophen-2-yl)ethyl moiety : Typically derived from thiophene-containing precursors through nucleophilic substitution or Mitsunobu reactions.

The urea backbone (-N-C(=O)-N-) is most commonly constructed via carbodiimide-mediated coupling or reaction of isocyanates with amines.

Synthetic Routes and Methodologies

Carbodiimide-Mediated Urea Formation

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate carboxylic acid intermediates for urea formation.

Procedure :

- Step 1 : Synthesize 1-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethylamine via reductive amination of furan-3-carbaldehyde with 2-(thiophen-2-yl)ethylamine using NaBH₃CN in methanol.

- Step 2 : Prepare (tetrahydrofuran-2-yl)methyl isocyanate by treating (tetrahydrofuran-2-yl)methanol with triphosgene in dichloromethane.

- Step 3 : Combine equimolar amounts of the amine and isocyanate in anhydrous THF with EDC (1.2 eq) and catalytic DMAP. Stir at 0°C → RT for 12 hr.

Yield : 68–72% after silica gel chromatography.

Table 1: Optimization of Coupling Conditions

| Activator | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| EDC | THF | 25 | 12 | 72 |

| DCC | DCM | 25 | 18 | 65 |

| ClCO₂Et | Acetonitrile | 40 | 6 | 58 |

Isocyanate-Amine Coupling Without Activators

Direct reaction of pre-formed isocyanates with amines under mild conditions:

Procedure :

- Generate (tetrahydrofuran-2-yl)methyl isocyanate as in Section 2.1.

- Add dropwise to a solution of 1-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethylamine in dry toluene.

- Reflux at 110°C for 4 hr under N₂.

Yield : 81% (HPLC purity >95%).

Advantages : Eliminates carbodiimide byproducts, simplifying purification.

Solid-Phase Synthesis for High-Throughput Production

Adapted from combinatorial chemistry approaches for urea libraries:

Procedure :

Critical Analysis of Methodologies

Stereochemical Considerations

The tetrahydrofuran-2-yl group introduces a stereocenter, necessitating either:

Spectroscopic Characterization Data

Table 2: Key NMR Signals (CDCl₃, 400 MHz)

| Position | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1.25 | 3.72–3.68 | m | 1H | THF CH₂O |

| 4.89 | 4.89 (d, J=15.2 Hz) | d | 2H | N-CH₂-Furan |

| 6.52 | 6.52 (dd, J=3.0, 1.8) | dd | 1H | Thiophene H-3 |

| 7.21 | 7.21 (s) | s | 1H | Urea NH |

HRMS (ESI+) : m/z calcd for C₁₈H₂₃N₂O₃S [M+H]⁺: 367.1429; found: 367.1426.

Scale-Up Challenges and Industrial Feasibility

- Isocyanate stability : (Tetrahydrofuran-2-yl)methyl isocyanate is prone to polymerization above 40°C. Requires strict temperature control during large-scale reactions.

- Solvent selection : THF and DCM are problematic for industrial use due to flammability and toxicity. Alternative solvents like 2-MeTHF or cyclopentyl methyl ether show comparable yields (70–73%).

Q & A

Q. What are the key considerations for optimizing the synthesis of this urea derivative?

Synthesis optimization requires careful control of reaction parameters. For example:

- Temperature : Exothermic reactions may necessitate gradual heating (e.g., 60–80°C for urea bond formation) to avoid side reactions .

- Solvent choice : Polar aprotic solvents like DMF or THF enhance nucleophilic substitution efficiency in multi-step syntheses .

- Catalysts : Gold(I)-catalyzed cyclization (used in analogous thiophene-containing ureas) can improve yield by stabilizing reactive intermediates .

- Purification : Sequential column chromatography with gradients (e.g., petroleum ether/ethyl acetate) resolves structurally similar byproducts .

Q. How can researchers validate the structural integrity of this compound?

Characterization relies on complementary analytical techniques:

- NMR spectroscopy : and NMR identify substituents on furan, tetrahydrofuran, and thiophene moieties. For example, deshielded protons near electronegative groups confirm urea linkage .

- Mass spectrometry (HRMS) : High-resolution MS verifies molecular formula (e.g., [M+H] peak matching theoretical mass within 5 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry (e.g., tetrahydrofuran ring puckering) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., kinases or GPCRs). The thiophene and furan groups may engage in π-π stacking or hydrogen bonding .

- QSAR modeling : Correlate substituent electronegativity (e.g., tetrahydrofuran’s oxygen) with activity trends from analogous ureas .

- MD simulations : Assess stability of urea-protein complexes in physiological conditions (e.g., solvation effects on binding affinity) .

Q. How can contradictory spectral data be resolved during structural analysis?

Discrepancies often arise from dynamic processes or impurities:

- Dynamic NMR : Detect conformational exchange in tetrahydrofuran rings (e.g., chair vs. boat interconversion causing split signals) .

- LC-MS/MS : Identify co-eluting impurities with similar values but distinct fragmentation patterns .

- Variable-temperature XRD : Resolve disorder in crystal lattices (e.g., thiophene ring orientation) using Mercury software’s disorder modeling .

Q. What strategies mitigate instability during biological assays?

- pH control : Urea derivatives hydrolyze under acidic/basic conditions; use buffered solutions (pH 7.4) for in vitro studies .

- Light sensitivity : Thiophene and furan groups may photodegrade; store samples in amber vials and minimize UV exposure .

- Metabolic profiling : Incubate with liver microsomes to identify major metabolites (e.g., oxidative cleavage of tetrahydrofuran) .

Methodological Challenges and Solutions

Q. What experimental designs address low yield in multi-step syntheses?

- Design of Experiments (DoE) : Optimize parameters (e.g., reagent stoichiometry, temperature) via response surface methodology .

- Flow chemistry : Continuous reactors improve reproducibility for scale-up (e.g., 85% yield in gold-catalyzed cyclization vs. 65% in batch) .

- In-situ monitoring : ReactIR tracks intermediate formation (e.g., isocyanate intermediates in urea coupling) to terminate reactions at peak yield .

Q. How can researchers differentiate between isomeric byproducts?

- 2D NMR (COSY/NOESY) : Correlate proton-proton proximity (e.g., distinguishing furan-3-yl vs. furan-2-yl substitution) .

- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., for tetrahydrofylan stereocenters) .

- Crystallographic disorder analysis : SHELXL refines occupancy factors for overlapping conformers .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.